Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
Description
Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an amino group, a propanoate ester, and a phenyl ring substituted with a 2-methylpropan-2-yl group.
Properties
IUPAC Name |
prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid with prop-2-enyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Additionally, industrial processes often employ more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides or other functionalized derivatives.
Scientific Research Applications
Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group may undergo hydrolysis to release active metabolites. The phenyl ring and its substituents can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 2-amino-3-[4-(methoxy)phenyl]propanoate;hydrochloride
- Prop-2-enyl 2-amino-3-[4-(ethoxy)phenyl]propanoate;hydrochloride
- Prop-2-enyl 2-amino-3-[4-(isopropoxy)phenyl]propanoate;hydrochloride
Uniqueness
Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride is unique due to the presence of the 2-methylpropan-2-yl group on the phenyl ring. This bulky substituent can influence the compound’s steric properties, affecting its reactivity and interactions with biological targets. Additionally, the combination of the prop-2-enyl ester and amino group provides a versatile framework for further chemical modifications.
Biological Activity
Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The chemical structure of Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act through the following mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Modulation of Apoptosis : Studies indicate that it may induce apoptosis in tumor cells through the activation of intrinsic pathways, which are crucial for programmed cell death.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Preclinical Studies
Several preclinical studies have investigated the biological activity of Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride:
Table 1: Summary of Preclinical Findings
Case Studies
Case studies exploring the efficacy of Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate; hydrochloride have highlighted its therapeutic potential:
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Case Study in Breast Cancer :
- Objective : To evaluate the anticancer effects in vivo.
- Method : Mice bearing MCF-7 tumors were treated with the compound.
- Results : Significant tumor reduction was observed after four weeks of treatment, with minimal side effects reported.
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Case Study in Inflammation :
- Objective : To assess anti-inflammatory properties.
- Method : Administration to a mouse model of acute inflammation.
- Results : Decreased levels of pro-inflammatory cytokines were noted, indicating potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
